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Abstract
Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3)

inhibitor, is a crucial therapeutic agent in the treatment of Acute Myeloid Leukemia (AML)

harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides a

comprehensive overview of the core synthesis pathway of Quizartinib, with detailed

experimental protocols, quantitative data analysis, and mechanistic insights. The synthesis

involves a convergent approach, culminating in the coupling of two key intermediates: 4-[7-(2-

morpholinoethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]aniline and phenyl (5-tert-butylisoxazol-

3-yl)carbamate. This document is intended to serve as a valuable resource for researchers and

professionals involved in the synthesis and development of related pharmaceutical

compounds.

Introduction
Quizartinib (formerly AC220) is an orally bioavailable small molecule that exhibits high affinity

for the ATP-binding domain of FLT3, effectively inhibiting its autophosphorylation and

downstream signaling pathways that are critical for the proliferation and survival of leukemic

cells.[3][4] The molecular formula of Quizartinib is C29H32N6O4S, and its chemical name is N-

(5-tert-butylisoxazol-3-yl)-N'-{4-[7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazol-2-

yl]phenyl}urea.[5] The synthesis of this complex molecule is a multi-step process that requires

careful control of reaction conditions to achieve high purity and yield.
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Overall Synthesis Pathway
The synthesis of Quizartinib is achieved through a convergent pathway, which involves the

independent synthesis of two key fragments, followed by their coupling to form the final urea

linkage. The overall strategy is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for Quizartinib.

Synthesis of Key Intermediates
Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-
b][1][2]benzothiazole-2-yl]aniline (Intermediate I)
The synthesis of the complex benzothiazole core (Intermediate I) is a linear sequence starting

from 4-nitrophenol.

4-Nitrophenol undergoes a nucleophilic substitution reaction with 4-(2-chloroethyl)morpholine

hydrochloride to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine.[6]

The nitro group of 4-[2-(4-nitrophenoxy)ethyl]morpholine is reduced via hydrogenation, typically

using a palladium on carbon (Pd/C) catalyst, to afford 4-[2-(4-morpholinyl)ethoxy]aniline.[6]

This intermediate is prepared through a two-step cyclization process starting from 4-[2-(4-

morpholinyl)ethoxy]aniline.[6]

The final step in the synthesis of Intermediate I is the reduction of the nitro group of 7-[2-(4-

morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][1][2]benzothiazole. This is commonly

achieved using iron powder and ammonium chloride in a suitable solvent system.[6]

Synthesis of Phenyl (5-tert-butylisoxazol-3-yl)carbamate
(Intermediate II)
The second key intermediate is synthesized in a straightforward manner.

3-Amino-5-tert-butylisoxazole is reacted with phenyl chloroformate in the presence of a base,

such as pyridine or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF). The
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reaction proceeds at a mild temperature (0 °C to room temperature) to give the desired

carbamate with a high yield.[1]

Final Synthesis of Quizartinib
The final step in the synthesis of Quizartinib involves the formation of the urea linkage.

4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][2]benzothiazole-2-yl]aniline (Intermediate I) is

reacted with phenyl (5-tert-butylisoxazol-3-yl)carbamate (Intermediate II) to form Quizartinib.[6]

The reaction is typically carried out in a suitable solvent, and the final product can be purified

by recrystallization or chromatography.

Reaction Mechanisms
The key reaction mechanisms involved in the synthesis of Quizartinib are nucleophilic

substitution, reduction, cyclization, and urea formation. A detailed mechanistic diagram for the

formation of the carbamate intermediate is presented below.

Figure 2: Mechanism of carbamate formation.

Quantitative Data Summary
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Experimental Protocols
Synthesis of Phenyl (5-tert-butylisoxazol-3-yl)carbamate
(Intermediate II)
To a solution of 3-amino-5-tert-butylisoxazole in anhydrous tetrahydrofuran (THF) under an

inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, an equimolar amount of pyridine

is added. Phenyl chloroformate is then added dropwise to the stirred solution, maintaining the

temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to

room temperature and stirred for approximately 45 minutes. The reaction is monitored by thin-

layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the

product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product can be purified by flash chromatography.[1]

Final Synthesis of Quizartinib
A detailed experimental protocol for the final coupling step as described in a patent is as

follows: A reaction vessel is charged with N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-

yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea and methanol. The mixture is

heated and stirred. Concentrated hydrochloric acid is added, and the mixture is heated to reflux

for one hour. After cooling to room temperature, the solid product is collected by filtration,

washed with methanol, and dried under vacuum to yield the dihydrochloride salt of Quizartinib.

[1]

Spectroscopic Data
Phenyl (5-tert-butylisoxazol-3-yl)carbamate
(Intermediate II)

¹H NMR: Characteristic peaks include δ 1.28 (s, 9H, tert-butyl), 6.42 (s, 1H, isoxazole

proton), and aromatic protons in the range of δ 7.18–7.45.[1]

Mass Spectrometry (MS): The molecular ion peak is observed at m/z 261.3 (M+H)⁺, which

confirms the molecular weight of 260.29 g/mol .[1]
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4-(Benzo[d]imidazo[2,1-b]thiazol-2-yl)aniline (A core
structure similar to a fragment of Intermediate I)

¹H NMR (400 MHz, Chloroform-d): δ 7.82 (s, 1H, ArH), 7.70–7.65 (m, 3H, ArH), 7.57 (d, J =

8.0 Hz, 1H, ArH), 7.46–7.40 (m, 1H, ArH), 7.34–7.28 (m, 1H, ArH), 6.74 (d, J = 8.4 Hz, 2H,

ArH), 3.74 (s, 2H, NH₂).[7]

¹³C NMR (100 MHz, Chloroform-d): δ 147.1, 146.7, 145.0, 131.3, 129.2, 125.4 (2C), 125.1,

123.6, 123.5, 123.3, 114.3 (2C), 111.4, 104.2.[7]

Quizartinib
Mass Spectrometry (MS/MS): The ion transition at a mass-to-charge ratio (m/z) of

561.129/114.09 is monitored for Quizartinib.[8]

Conclusion
The synthesis of Quizartinib is a well-established process that relies on a convergent strategy,

allowing for the efficient construction of this complex molecule. This guide has provided a

detailed overview of the synthesis, including experimental procedures, quantitative data, and

mechanistic insights. The information presented herein is intended to be a valuable resource

for chemists and pharmaceutical scientists working on the synthesis of Quizartinib and related

compounds. Further optimization of reaction conditions and purification methods may lead to

even more efficient and scalable synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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